Cas no 1185067-72-4 (4-(Butoxymethyl)piperidine hydrochloride)

4-(Butoxymethyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Butoxymethyl)piperidine hydrochloride
- AKOS015844627
- 1185067-72-4
- 4-(butoxymethyl)piperidine;hydrochloride
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- MDL: MFCD12026499
- Inchi: InChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
- InChI Key: QLJSRZSRMICIML-UHFFFAOYSA-N
- SMILES: CCCCOCC1CCNCC1.Cl
Computed Properties
- Exact Mass: 207.1389920g/mol
- Monoisotopic Mass: 207.1389920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 100
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
4-(Butoxymethyl)piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B012370-100mg |
4-(Butoxymethyl)piperidine Hydrochloride |
1185067-72-4 | 100mg |
$ 260.00 | 2022-06-07 | ||
TRC | B012370-50mg |
4-(Butoxymethyl)piperidine Hydrochloride |
1185067-72-4 | 50mg |
$ 155.00 | 2022-06-07 |
4-(Butoxymethyl)piperidine hydrochloride Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
Additional information on 4-(Butoxymethyl)piperidine hydrochloride
Introduction to 4-(Butoxymethyl)piperidine Hydrochloride (CAS No. 1185067-72-4)
4-(Butoxymethyl)piperidine hydrochloride, with the CAS number 1185067-72-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as BMPH, belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in drug design and synthesis. The molecule consists of a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, substituted with a butoxymethyl group at the 4-position. The hydrochloride salt form indicates that the compound exists as a zwitterion, which is common for basic nitrogen-containing compounds when protonated by hydrochloric acid.
The structural features of 4-(Butoxymethyl)piperidine hydrochloride make it a versatile building block in organic synthesis. The piperidine ring provides a rigid framework that can be further functionalized to explore its potential in various chemical and biological contexts. Recent studies have highlighted its role in the development of bioactive molecules, particularly in the context of enzyme inhibition and drug delivery systems.
One of the most notable applications of BMPH is its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, researchers have employed this compound as a precursor for the development of peptide-based drugs and bioconjugates. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for such transformations, enabling the incorporation of various functional groups that can enhance bioavailability or target specificity.
In terms of physical properties, 4-(Butoxymethyl)piperidine hydrochloride exhibits a melting point that is consistent with other piperidine derivatives, reflecting its crystalline nature. The compound is typically soluble in polar solvents such as water and methanol, which facilitates its use in solution-based reactions. Its stability under physiological conditions has also been a subject of recent investigations, with findings suggesting that it maintains structural integrity under mild acidic or basic conditions.
The synthesis of BMPH involves a multi-step process that begins with the preparation of piperidine derivatives followed by alkylation at the 4-position using appropriate alkylating agents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made BMPH more accessible for both academic research and industrial applications.
In conclusion, 4-(Butoxymethyl)piperidine hydrochloride (CAS No. 1185067-72-4) stands out as a valuable compound in modern organic chemistry due to its structural versatility and potential for further functionalization. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in drug discovery and chemical innovation.
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